molecular formula C22H22N2O B5827479 N-(4-anilinophenyl)-4-phenylbutanamide

N-(4-anilinophenyl)-4-phenylbutanamide

Cat. No.: B5827479
M. Wt: 330.4 g/mol
InChI Key: FTHLIKAASXMTGA-UHFFFAOYSA-N
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Description

N-(4-Anilinophenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-anilinophenyl group and a phenyl moiety.

Properties

IUPAC Name

N-(4-anilinophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(13-7-10-18-8-3-1-4-9-18)24-21-16-14-20(15-17-21)23-19-11-5-2-6-12-19/h1-6,8-9,11-12,14-17,23H,7,10,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHLIKAASXMTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Anilinophenyl)benzamide

A closely related analog, N-(4-anilinophenyl)benzamide, replaces the butanamide chain with a benzamide group. This structural difference impacts both potency and enzyme selectivity:

  • Biofilm Inhibition: N-(4-anilinophenyl)benzamide demonstrates potent antibiofilm activity against Vibrio cholerae and Pseudomonas aeruginosa biofilms, with IC50 values of 1 µM (VC2370 DGC) and 17.83 µM (WspR DGC) .
  • Mechanistic Advantage : Unlike compounds that target downstream c-di-GMP pathways, this benzamide derivative directly inhibits DGCs, preventing c-di-GMP synthesis .

Structural Implications : The rigid benzamide group likely enhances binding to the DGC active site compared to the more flexible butanamide chain in the target compound. This rigidity may improve affinity but reduce solubility.

Sulfasalazine and Eprosartan

These clinically approved drugs also inhibit DGCs but differ structurally from the target compound:

  • Sulfasalazine : IC50 values of 200 µM (YdeH DGC) and 360 µM (WspR DGC) .
  • Eprosartan : IC50 values of 888 µM (YdeH DGC) and 170 µM (WspR DGC) .
  • Key Differences: Both exhibit lower potency compared to N-(4-anilinophenyl)benzamide, likely due to bulkier structures that hinder active-site access. Their off-target effects (e.g., anti-inflammatory or antihypertensive actions) further limit specificity for DGC inhibition.

Other Butanamide Derivatives

  • N-(4-Chlorobenzyl)-2-((4-chlorobenzyl)amino)-4-phenylbutanamide: Synthesized for chiral studies, this compound lacks reported DGC inhibition data but highlights synthetic versatility in modifying the butanamide scaffold .

Structural Trends :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) may enhance binding to hydrophobic enzyme pockets.
  • Chain Length : The four-carbon chain in butanamides may improve solubility over benzamide derivatives but reduce steric compatibility with DGC active sites.

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